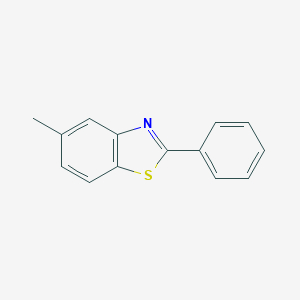

5-Methyl-2-phenyl-1,3-benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 5th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminobenzenethiol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by palladium complexes .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs base-promoted intramolecular C-S bond coupling cyclization in solvents like dioxane. This method is efficient and economical, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 5-Methyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 5-methyl-2-phenyl-1,3-benzothiazole exhibit significant analgesic and anti-inflammatory activities. Studies have shown that modifications to the benzothiazole framework can enhance these biological activities. For example, synthesized derivatives demonstrated notable efficacy in reducing pain and inflammation in experimental models.

Antimicrobial and Anticancer Activities

The compound also shows promise as an antimicrobial and anticancer agent. Benzothiazole derivatives are known for their ability to inhibit various bacterial strains and cancer cell lines. Notably, some derivatives have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Bacillus cereus .

Neuroprotective Effects

Recent studies have highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases like Alzheimer’s. Specific compounds targeting β-amyloid plaques have shown high binding affinity, suggesting a therapeutic avenue for Alzheimer's disease .

Insecticidal Activity

This compound has been explored for its insecticidal properties against agricultural pests. Research has indicated that certain derivatives can effectively control pests such as locusts and other harmful insects in crops . This potential for pest control positions the compound as a candidate for developing new agricultural chemicals.

Fungicidal and Phytopathogenic Control

In addition to insecticidal properties, the compound has shown effectiveness against various fungal pathogens affecting plants. Bioassays have demonstrated its ability to inhibit the growth of several plant pathogenic fungi, making it valuable in crop protection strategies .

Comparative Analysis of Related Compounds

A comparison of this compound with other similar compounds reveals its unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminobenzothiazole | Contains an amino group; more reactive | Antimicrobial and anticancer properties |

| 5-Methylbenzothiazole | Lacks phenyl group; simpler structure | Moderate antibacterial activity |

| Benzothiazolium salts | Positively charged; more soluble | Used as antiseptics and in dye applications |

This compound stands out due to its specific combination of methyl and phenyl substituents that enhance its biological activity compared to other benzothiazoles.

Development of Anticancer Agents

A study conducted by Noolivi et al. synthesized a series of benzothiazole derivatives that exhibited potent anticancer activity against non-small cell lung cancer cell lines . The findings suggest that structural modifications can significantly impact biological efficacy.

Evaluation of Antimicrobial Efficacy

In a comprehensive review by Azzam et al., various benzothiazole derivatives were synthesized and tested for their antimicrobial activities against a range of pathogens, demonstrating significant potential for new drug development in combating resistant strains .

作用机制

The mechanism of action of 5-Methyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways .

相似化合物的比较

- 2-Methylbenzothiazole

- 2-Phenylbenzothiazole

- 2-Methyl-5-phenylbenzothiazole

Comparison: 5-Methyl-2-phenyl-1,3-benzothiazole is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methylbenzothiazole, the additional phenyl group enhances its hydrophobicity and potential for π-π interactions. In contrast, 2-Phenylbenzothiazole lacks the methyl group, which may affect its steric properties and reactivity .

生物活性

5-Methyl-2-phenyl-1,3-benzothiazole is a member of the benzothiazole family, which has garnered interest due to its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry, microbiology, and biochemistry. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C11H9N2S

- Molecular Weight : 199.26 g/mol

- Structure : It consists of a benzene ring fused to a thiazole ring with a methyl group at the 5th position and a phenyl group at the 2nd position.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Antimicrobial Activity : It exhibits antibacterial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for treating infections .

- Anticancer Potential : Research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells through multiple pathways .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC: <0.25 μg/mL | |

| Pseudomonas aeruginosa | MIC: 1–4 μg/mL | |

| Escherichia coli | Notable antibacterial effects |

In one study, derivatives of benzothiazoles were synthesized and evaluated for their antimicrobial properties. The presence of substituents like nitro and bromine enhanced their activity against both bacterial and fungal strains .

Anticancer Activity

Research has demonstrated the anticancer potential of this compound through various mechanisms:

| Cancer Cell Line | Activity | Reference |

|---|---|---|

| Human Cervical Cancer | Significant cytotoxic effects | |

| Various Tumor Lines | Induction of apoptosis |

In vitro studies have shown that compounds derived from benzothiazoles can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Case Studies

- Antimicrobial Efficacy : A study synthesized several derivatives of benzothiazoles, including this compound, which were tested against common pathogens. The results indicated that modifications to the benzothiazole structure significantly influenced antimicrobial potency .

- Anticancer Research : In another study focusing on anticancer properties, researchers found that this compound derivatives exhibited strong activity against various cancer cell lines. The mechanism was linked to the disruption of cellular respiration and induction of apoptosis in malignant cells .

属性

IUPAC Name |

5-methyl-2-phenyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRWUZNDHHSHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。